molecular formula C15H21N5O2 B286077 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B286077
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: NARMXGYEFNCBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Wirkmechanismus

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione selectively inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which is critical for the activation and proliferation of T cells. By inhibiting JAK3, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can reduce the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to reduce inflammation and disease severity. In clinical trials, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, and is currently being studied for its potential in other autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific modulation of the immune response. However, the limitations of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include its potential off-target effects, as well as the need for careful dosing and monitoring due to its immunosuppressive properties.

Zukünftige Richtungen

For the research on 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include the identification of its potential therapeutic applications in other autoimmune diseases, as well as the optimization of its dosing and delivery methods to minimize side effects. Additionally, the development of more selective JAK3 inhibitors may provide further insights into the role of JAK3 in immune function and may lead to the development of more effective therapies for autoimmune diseases.

Synthesemethoden

The synthesis of 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the condensation of 2,6-diaminopurine with cyclopentanone, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the function of JAK3, which plays a critical role in the activation of T cells and B cells, and thus, has the potential to suppress the immune response and reduce inflammation.

Eigenschaften

Molekularformel

C15H21N5O2

Molekulargewicht

303.36 g/mol

IUPAC-Name

9-cyclopentyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C15H21N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-5-8-19(14(20)16-12)10-6-3-4-7-10/h10H,3-9H2,1-2H3

InChI-Schlüssel

NARMXGYEFNCBFB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.